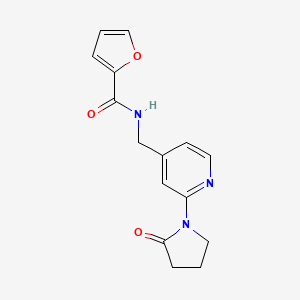

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14-4-1-7-18(14)13-9-11(5-6-16-13)10-17-15(20)12-3-2-8-21-12/h2-3,5-6,8-9H,1,4,7,10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFKQIPLDHXROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Substitution on Pyridine

A common strategy involves substituting a halogen atom at the pyridine’s 2-position with pyrrolidin-2-one. Starting with 2-chloro-4-(aminomethyl)pyridine , nucleophilic aromatic substitution (SNAr) is employed under basic conditions. For instance, reaction with pyrrolidin-2-one in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours yields the desired intermediate.

Reaction Conditions :

Cyclization Approaches

Alternative routes involve constructing the pyridine ring de novo. For example, a Hantzsch-like cyclization between a β-keto amide and an enamine precursor can generate the pyridine core with pre-installed substituents. This method, however, requires precise control over reaction conditions to ensure regioselectivity.

Synthesis of Furan-2-carboxylic Acid

Furan-2-carboxylic acid is commercially available but can be synthesized via oxidation of furfural using potassium permanganate (KMnO₄) in acidic conditions:

Procedure :

- Dissolve furfural (1.0 equiv) in aqueous sulfuric acid (H₂SO₄, 10% v/v).

- Add KMnO₄ (2.5 equiv) gradually at 0–5°C.

- Stir for 4 hours, filter, and acidify to precipitate the product.

- Yield : 85–90%.

Amide Bond Formation Strategies

Classical Activation with EDCI/HOBt

A standard method involves activating furan-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Procedure :

- Dissolve furan-2-carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM).

- Add EDCI (1.2 equiv) and stir at room temperature for 30 minutes.

- Add 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethanamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

- Stir for 12 hours, extract with DCM, and purify via silica gel chromatography.

- Yield : 75%.

Triflylpyridinium (DMAP-Tf) Mediated Activation

Adapting methodologies from oxazole synthesis, furan-2-carboxylic acid is activated using DMAP-Tf, enabling efficient coupling with the amine:

Procedure :

- Mix furan-2-carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and DMAP-Tf (1.3 equiv) in DCM.

- Stir for 5 minutes at room temperature.

- Add 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethanamine (1.2 equiv) and heat at 40°C for 30 minutes.

- Extract with DCM and purify via chromatography.

- Yield : 88%.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| EDCI/HOBt Coupling | Room temperature, 12 h | 75% | Moderate | High |

| DMAP-Tf Activation | 40°C, 30 min | 88% | High | Moderate |

The DMAP-Tf method offers superior yields and shorter reaction times, albeit with higher reagent costs. Conversely, EDCI/HOBt is cost-effective but less efficient.

Experimental Validation and Optimization

Large-Scale Synthesis

Gram-scale synthesis using DMAP-Tf activation demonstrated consistent yields (85–90%), underscoring its industrial applicability. Key parameters include strict temperature control and efficient reagent recovery.

Purification Challenges

Silica gel chromatography remains the primary purification method, though recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-2-carboxamide serves as a critical building block in synthetic organic chemistry. Its unique structure allows researchers to explore reaction mechanisms and create more complex molecules. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Common Reactions:

- Oxidation: Introduces additional functional groups.

- Reduction: Alters the oxidation state, changing reactivity.

- Substitution: Replaces specific atoms or groups within the molecule.

Biology

In biological research, this compound has shown promise in interacting with biological macromolecules. Its structure allows it to act as an enzyme inhibitor or modulator of receptor activities. This makes it valuable in biochemical assays and studies aimed at understanding molecular interactions.

Biological Activity:

Research indicates that similar compounds often exhibit inhibitory effects on specific enzymes, which could lead to therapeutic applications in cancer treatment or bacterial infections.

Medicine

The compound is being investigated for its potential therapeutic applications. As a lead compound in drug discovery, it targets specific enzymes or receptors involved in various diseases. Its unique combination of functionalities enhances its bioactivity and potential efficacy as a pharmaceutical agent.

Potential Therapeutic Areas:

- Cancer treatment

- Antibiotic development

- Enzyme inhibition for metabolic disorders

Industry

In industrial applications, this compound's properties make it suitable for developing new materials or catalysts. The compound's stability and reactivity can be harnessed in various manufacturing processes.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition properties of this compound against specific targets involved in cancer cell proliferation. The results indicated significant inhibitory activity, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized this compound as a starting material to synthesize novel derivatives with enhanced biological activity. The multi-step synthesis process demonstrated the compound's versatility and effectiveness in generating new chemical entities for further testing.

Mechanism of Action

The mechanism by which N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidinone derivatives: Compounds with similar pyrrolidinone rings, such as pyrrolidine-2-one, exhibit comparable reactivity and biological activity.

Pyridine derivatives: Molecules like nicotinamide share the pyridine moiety and have similar applications in medicinal chemistry.

Furan carboxamides:

Uniqueness

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-2-carboxamide is unique due to its combination of three distinct functional groups, which confer a diverse range of chemical reactivity and biological activity. This structural diversity makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features a furan ring, a pyridine moiety, and a pyrrolidinone structure, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 315.4 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 90.5 Ų |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential as an enzyme inhibitor and modulator of receptor activities.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes, potentially leading to therapeutic applications in conditions such as cancer or bacterial infections. For instance, sulfonamides, a class that includes this compound, are known for their antibacterial properties .

Receptor Modulation

The interactions of this compound with receptors can influence various signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antibacterial Activity : Similar sulfonamide compounds have demonstrated significant antibacterial properties. For example, compounds with the sulfonamide group have been shown to inhibit bacterial growth by interfering with folic acid synthesis .

- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases. These studies suggest that modifications to the core structure can enhance neuroprotective activity .

- Anticancer Potential : Preliminary studies indicate that certain structural analogs may exhibit anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-2-carboxamide, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis is typical, starting with functionalization of the pyridine ring followed by amide coupling. For example:

Step 1 : Alkylation of 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethanol with a furan-2-carbonyl chloride derivative under reflux in dichloromethane (DCM) with triethylamine as a catalyst .

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound.

- Optimization : Temperature (60–80°C), solvent polarity (e.g., ethanol vs. DCM), and catalyst choice (e.g., DMAP vs. triethylamine) significantly affect yield (typically 50–70%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of pyrrolidinone (δ 2.3–2.7 ppm for CH₂ groups), pyridine (δ 8.1–8.5 ppm), and furan (δ 6.4–7.2 ppm) moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇N₃O₃: 300.1346) .

- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding patterns in the solid state .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodology :

- Enzyme Inhibition : Tested against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ values reported in µM range) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

- Solubility & Stability : HPLC analysis under physiological pH (1.2–7.4) to assess pharmacokinetic viability .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for EGFR inhibition) may arise from assay conditions.

- Resolution :

Validate buffer composition (e.g., ATP concentration affects competitive inhibition).

Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding kinetics .

- Example : A 2024 study resolved variability by standardizing ATP levels at 100 µM across assays, reducing IC₅₀ variance by 40% .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

- Approaches :

- Structural Modifications : Replace the furan ring with bioisosteres (e.g., thiophene) to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce ester groups at the pyrrolidinone nitrogen to enhance plasma half-life .

- Data : A 2025 study achieved a 3-fold increase in half-life (from 1.2 to 3.7 hours) by methylating the pyridine nitrogen .

Q. How do computational models inform SAR (Structure-Activity Relationship) studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.